molecular formula C17H16N4O4 B2384931 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396686-02-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2384931
M. Wt: 340.339
InChI Key: IHFBBKJPBRIRAJ-UHFFFAOYSA-N
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Description

The compound appears to contain a dioxin moiety and a pyrazine moiety . Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Pyrazines are aromatic compounds that are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the dioxin and pyrazine moieties, as well as the azetidine-3-carboxamide group. The exact structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Dioxins and pyrazines can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, pyrazole derivatives have shown significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (Nada M. Abunada et al., 2008; Ashraf S. Hassan et al., 2014).

Anticancer and Antitumor Activity

  • Certain pyrazole and pyrazolopyrimidine derivatives have been tested for their in vitro cytotoxic activity against cancer cell lines, displaying potential as anticancer agents. The synthesis of these compounds has led to findings of significant inhibition against specific cancer cell types, highlighting their potential therapeutic application (E. El-Sawy et al., 2014).

Antimicrobial and Antioxidant Studies

  • Research has also focused on the synthesis of novel compounds for evaluating their antimicrobial and antioxidant activities. For instance, certain N-substituted benzyl/phenyl derivatives have been found to exhibit moderate to significant radical scavenging activity, suggesting their utility in combating oxidative stress-related disorders (Matloob Ahmad et al., 2012).

Anti-Inflammatory and Analgesic Activities

  • Some newly synthesized compounds, starting from naturally occurring visnagin or related structural frameworks, have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest potential applications in the development of new therapeutic agents for treating pain, inflammation, and seizures (W. Wardakhan et al., 2016).

Safety And Hazards

Dioxins are known to be highly toxic and can cause a variety of health problems, including cancer and reproductive and developmental problems . Therefore, any compound containing a dioxin moiety should be handled with caution.

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(20-12-1-2-14-15(7-12)25-6-5-24-14)11-9-21(10-11)17(23)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBBKJPBRIRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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